molecular formula C8H6N4O2S B13110854 5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylic acid

5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylic acid

Katalognummer: B13110854
Molekulargewicht: 222.23 g/mol
InChI-Schlüssel: LVAKJACLKOEAIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features both a pyrazine and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the pyrazine ring. One common method involves the reaction of 2-aminothiazole with pyrazine-2-carboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution can produce a range of functionalized pyrazine-thiazole compounds .

Wissenschaftliche Forschungsanwendungen

5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential antimicrobial and anticancer properties make it a candidate for biological studies.

    Medicine: Research is ongoing into its use as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: Its derivatives are explored for use in pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its anticancer activity may be due to its ability to inhibit certain enzymes or pathways critical for cancer cell proliferation. The compound’s antimicrobial effects could be attributed to its ability to disrupt bacterial cell wall synthesis or function .

Vergleich Mit ähnlichen Verbindungen

    2-Aminothiazole: Known for its anticancer and antimicrobial properties.

    Pyrazine-2-carboxylic acid: Used in various chemical syntheses and has biological activity.

Comparison: 5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylic acid is unique due to the combination of the thiazole and pyrazine rings, which may confer enhanced biological activity compared to its individual components. This dual-ring structure allows for more diverse interactions with biological targets, potentially leading to greater efficacy in its applications .

Eigenschaften

Molekularformel

C8H6N4O2S

Molekulargewicht

222.23 g/mol

IUPAC-Name

5-(2-amino-1,3-thiazol-5-yl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C8H6N4O2S/c9-8-12-3-6(15-8)4-1-11-5(2-10-4)7(13)14/h1-3H,(H2,9,12)(H,13,14)

InChI-Schlüssel

LVAKJACLKOEAIK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CC(=N1)C(=O)O)C2=CN=C(S2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.